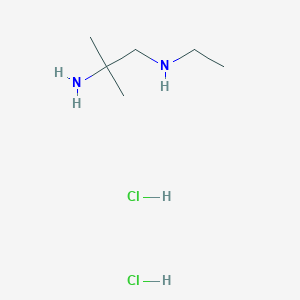

1-N-Ethyl-2-methylpropane-1,2-diamine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-N-Ethyl-2-methylpropane-1,2-diamine;dihydrochloride” is an organic compound. It is part of the Griess reagent and can be used for the Griess test for quantitative inorganic analysis of nitrates, nitrites, and sulfonamides in the blood .

Synthesis Analysis

“1-N-Ethyl-2-methylpropane-1,2-diamine;dihydrochloride” can be synthesized by the reaction of 1-naphthylamine with 2-chloroethanamine . The product is usually sold in the form of a dihydrochloride salt .Molecular Structure Analysis

The molecular structure of “1-N-Ethyl-2-methylpropane-1,2-diamine;dihydrochloride” is complex. The InChI code for 2-methyl-1,2-propanediamine, a related compound, is 1S/C4H12N2/c1-4(2,6)3-5/h3,5-6H2,1-2H3 .Chemical Reactions Analysis

“1-N-Ethyl-2-methylpropane-1,2-diamine;dihydrochloride” undergoes most reactions typical to naphthylamine and primary amines such as diazotation . It can also act as a bidentate ligand providing various misplacement compounds .Physical And Chemical Properties Analysis

The physical form of 2-methyl-1,2-propanediamine, a related compound, is liquid . The storage temperature should be at room temperature in a dark place under an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activities

The synthesis of Schiff-base zinc(II) complexes derived from reactions involving analogues of 1-N-Ethyl-2-methylpropane-1,2-diamine has been explored for their potential antibacterial activities. These complexes, characterized by single-crystal x-ray diffraction and Fourier-transform infrared (FT-IR) analysis, demonstrate a tetrahedral geometry around the zinc atom. Such studies highlight the compound's role in the development of new antibacterial agents through coordination chemistry (Guo, 2011).

Characterization and Thermal Studies

Research on nickel(II) iodide complexes with ethane-1,2-diamine and its derivatives, including structures analogous to 1-N-Ethyl-2-methylpropane-1,2-diamine, has contributed to the understanding of their physical properties and thermal behavior. These studies are pivotal in material science for designing compounds with specific thermal and structural characteristics (Das, Ghosh, & Chaudhuri, 1994).

Metal-catalyzed Diamination Reactions

The compound's framework serves as a model for studying metal-catalyzed 1,2-diamination reactions, which are crucial for synthesizing natural products and pharmaceutical agents. Such research outlines the methodologies for introducing the 1,2-diamine motif into molecules, a common structure in many biologically active compounds and drugs (Cardona & Goti, 2009).

Corrosion Inhibition

Investigations into the use of diamine derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution have shown promising results. This application is significant in industrial chemistry, where the protection of metals is crucial for extending the lifespan of machinery and infrastructure (Herrag et al., 2010).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-N-ethyl-2-methylpropane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2ClH/c1-4-8-5-6(2,3)7;;/h8H,4-5,7H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJNDCSWZYQQBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)(C)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[3,3'-bithiophene]-5-yl}methyl)-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2842475.png)

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea](/img/structure/B2842476.png)

![2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2842481.png)

![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine](/img/structure/B2842482.png)

![7-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2842487.png)

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[2-(4-methylphenyl)sulfanylpyridin-3-yl]methanone](/img/structure/B2842489.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2842494.png)

![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2842496.png)